An In-depth Technical Guide to 6-(Phenylmethoxy)-hexanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 6-(Phenylmethoxy)-hexanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
6-(Phenylmethoxy)-hexanoic acid, also known as 6-(benzyloxy)hexanoic acid, is a bifunctional organic molecule featuring a terminal carboxylic acid and a benzyl-protected alcohol. This unique structure makes it a versatile intermediate in organic synthesis. Its six-carbon aliphatic chain provides a flexible linker, while the carboxylic acid and the protected hydroxyl group offer orthogonal handles for chemical modification. In the field of drug development, this molecule is of particular interest as a component of more complex pharmacologically active agents, notably as a "cap" group in the design of histone deacetylase (HDAC) inhibitors.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug formulation. The key properties of 6-(phenylmethoxy)-hexanoic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₃ | |
| Molecular Weight | 222.28 g/mol | |
| IUPAC Name | 6-(Phenylmethoxy)hexanoic acid | |
| Synonyms | 6-(Benzyloxy)hexanoic acid | |
| CAS Number | 60319-19-9 | |
| Appearance | White to off-white solid or colorless oil | |
| Boiling Point | ~201-202 °C at 24 mmHg (for the related 6-phenylhexanoic acid) | |
| Solubility | Soluble in organic solvents like ethanol, methanol, THF, and DCM |
Synthesis and Purification
The most common and efficient method for synthesizing 6-(phenylmethoxy)-hexanoic acid is the Williamson ether synthesis.[3][4][5] This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide.
Causality in Synthesis Design
The Williamson ether synthesis is the chosen method due to its reliability, high yield, and the commercial availability of the starting materials.[6] The strategy involves two key reactants: a 6-hydroxyhexanoic acid derivative (as the nucleophile precursor) and benzyl bromide (as the electrophile).
-
Choice of Nucleophile: Ethyl 6-hydroxyhexanoate is preferred over 6-hydroxyhexanoic acid itself to prevent a competing acid-base reaction between the carboxylic acid and the base used to form the alkoxide. The ester group can be easily hydrolyzed in a subsequent step.
-
Choice of Base: Sodium hydride (NaH) is an ideal base for this reaction.[7] It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. This drives the reaction forward and minimizes side reactions. Weaker bases like potassium carbonate could be used but may require harsher conditions and result in lower yields.
-
Choice of Electrophile: Benzyl bromide is an excellent electrophile for this Sₙ2 reaction because it is a primary halide, which minimizes the potential for competing elimination reactions.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 6-(phenylmethoxy)-hexanoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 6-(phenylmethoxy)hexanoate
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of ethyl 6-hydroxyhexanoate (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude ethyl 6-(phenylmethoxy)hexanoate.
Step 2: Hydrolysis to 6-(Phenylmethoxy)-hexanoic Acid
-
Dissolve the crude ester from Step 1 in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH, 2.0 eq.) and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted benzyl bromide or benzyl alcohol.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid (HCl).
-
A white precipitate or oil will form. Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Purification: The crude 6-(phenylmethoxy)-hexanoic acid can be purified by silica gel column chromatography using a hexane/ethyl acetate solvent system or by recrystallization from a suitable solvent like hexane/ethyl acetate.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow.[8] A combination of spectroscopic techniques is employed for this purpose.
Characterization Workflow Diagram
Caption: Standard workflow for the analytical characterization of the title compound.
Expected Spectroscopic Data
The following table summarizes the expected signals in the different spectra for 6-(phenylmethoxy)-hexanoic acid.
| Technique | Expected Signals / Peaks | Interpretation |
| ¹H NMR | δ ~10-12 ppm (broad singlet, 1H)δ ~7.3 ppm (multiplet, 5H)δ ~4.5 ppm (singlet, 2H)δ ~3.5 ppm (triplet, 2H)δ ~2.3 ppm (triplet, 2H)δ ~1.4-1.7 ppm (multiplet, 4H) | Carboxylic acid proton (-COOH)Aromatic protons of the phenyl groupBenzylic protons (-O-CH₂ -Ph)Methylene protons adjacent to ether oxygen (-CH₂ -O-)Methylene protons adjacent to carbonyl (-CH₂ -COOH)Methylene protons of the alkyl chain |
| ¹³C NMR | δ ~179 ppmδ ~138 ppmδ ~128 ppmδ ~127 ppmδ ~72 ppmδ ~70 ppmδ ~34 ppmδ ~29 ppmδ ~25 ppm | Carbonyl carbon (-C OOH)Quaternary aromatic carbonAromatic carbons (-C H)Aromatic carbons (-C H)Benzylic carbon (-O-C H₂-Ph)Methylene carbon adjacent to ether oxygen (-C H₂-O-)Methylene carbon adjacent to carbonyl (-C H₂-COOH)Alkyl chain carbonAlkyl chain carbon |
| FT-IR | ~2500-3300 cm⁻¹ (broad)~1700 cm⁻¹ (strong)~1100 cm⁻¹ (strong)~3030, 1600, 1495 cm⁻¹ | O-H stretch of carboxylic acidC=O stretch of carboxylic acidC-O stretch of the ether linkageAromatic C-H and C=C stretches |
| Mass Spec (EI) | M⁺ at m/z = 222.1256 (Exact Mass) | Molecular ion peak corresponding to C₁₃H₁₈O₃ |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS). IR frequencies are reported in wavenumbers (cm⁻¹).
Applications in Drug Discovery
The primary application of 6-(phenylmethoxy)-hexanoic acid in drug development is as a key structural component, or building block, for more complex therapeutic agents.[9] Its structure is particularly relevant to the design of Histone Deacetylase (HDAC) inhibitors.[10]
Role in HDAC Inhibitors
HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin compaction and gene silencing.[11] Aberrant HDAC activity is implicated in various diseases, including cancer, making them an important therapeutic target.[1][2]
Many HDAC inhibitors share a common pharmacophore model consisting of three parts:
-
Zinc-Binding Group (ZBG): This group, often a hydroxamic acid, chelates the zinc ion in the active site of the HDAC enzyme.[10]
-
Linker: A flexible chain that connects the ZBG to the cap group and fits within the enzyme's catalytic tunnel.
-
Cap Group: A larger, often aromatic group that interacts with the surface of the enzyme, providing affinity and selectivity.
6-(Phenylmethoxy)-hexanoic acid serves as a precursor to the linker and cap group portion of an HDAC inhibitor. The hexanoic acid backbone provides the linker, while the phenylmethoxy (benzyloxy) group acts as a common and effective cap. For instance, it is structurally related to the cap and linker region of the well-known pan-HDAC inhibitor Vorinostat (SAHA), which features a hexanedioic acid-based linker.[12] By synthesizing derivatives of 6-(phenylmethoxy)-hexanoic acid, researchers can create a variety of candidate molecules to probe the surface of different HDAC isoforms, aiming for improved potency and selectivity.[1]
Conclusion
6-(Phenylmethoxy)-hexanoic acid is a compound of significant utility for professionals in organic synthesis and drug discovery. Its straightforward synthesis via the Williamson ether reaction and its well-defined physicochemical and spectroscopic properties make it a reliable and versatile intermediate. Its most prominent application lies in its use as a foundational scaffold for the linker and cap regions of HDAC inhibitors, a critical class of anti-cancer and anti-inflammatory agents. A thorough understanding of the synthesis and characterization protocols detailed in this guide enables researchers to confidently utilize this molecule in the rational design and development of novel therapeutics.
References
-
PubChem. 6-(((Phenylmethoxy)carbonyl)amino)hexanoic acid. National Center for Biotechnology Information. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
- Google Patents. TW201406708A - Method for making 6-aminocaproic acid as active pharmaceutical ingredient.
- Google Patents. US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
- Eureka. Method of making 6-aminocaproic acid as active pharmaceutical ingredient.
-
YouTube. Williamson Ether Synthesis. [Link]
-
ResearchGate. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. [Link]
-
ResearchGate. A new way to synthesis of (S)-tert-butyl 6-benzyloxy-5-hydroxy-3-oxohexanoate. [Link]
-
Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
National Center for Biotechnology Information. Creation of a histone deacetylase 6 inhibitor and its biological effects. [Link]
-
PubChem. 6-Phenylhexanoic Acid. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. A Novel Class of Small Molecule Inhibitors of HDAC6. [Link]
- Google Patents.
-
ResearchGate. Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. [Link]
-
ResearchGate. Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. [Link]
-
ResearchGate. HDAC Inhibitors-New Generation of Target Specific Treatment. [Link]
-
ResearchGate. Influence of hexanoic acid application on cannabinoid and terpenoid content in Cannabis sativa L. [Link]
-
MDPI. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). [Link]
-
PubMed. Investigation of substituted 6-aminohexanoates as skin penetration enhancers. [Link]
-
ScienceDirect. Investigation of substituted 6-aminohexanoates as skin penetration enhancers. [Link]
-
Ataman Kimya. HEXANOIC ACID. [Link]
-
YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]
-
NIST WebBook. 6-Phenylhexanoic acid. [Link]
-
U.S. Environmental Protection Agency. 6-(6-aminohexanamido)hexanoic acid Properties. [Link]
-
Longdom Publishing. Potential Application of Drugs in Pharmacology. [Link]
Sources
- 1. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ajpbp.com [ajpbp.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
